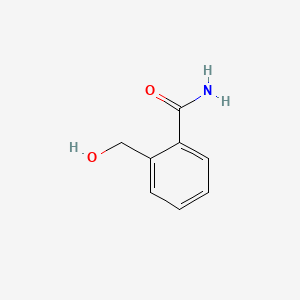

2-(Hydroxymethyl)benzamide

描述

Significance of Benzamide (B126) Derivatives in Organic Chemistry

Benzamide derivatives represent a crucial class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. cymitquimica.com This structural motif is a cornerstone in medicinal chemistry and drug discovery, as it is present in a wide array of pharmacologically active molecules. ontosight.aiwalshmedicalmedia.com The versatility of the benzamide scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. walshmedicalmedia.com

The significance of benzamide derivatives is underscored by their wide-ranging pharmacological applications, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. walshmedicalmedia.comontosight.ai For instance, certain substituted benzamides have been developed as selective inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of advanced Alzheimer's disease. acs.org Others have been investigated as carbonic anhydrase and acetylcholinesterase inhibitors. nih.gov The ability of the benzamide core to participate in hydrogen bonding and other non-covalent interactions allows these molecules to bind effectively to various biological targets, including enzymes and receptors. cymitquimica.comnih.gov This has led to the development of drugs such as sulpiride (B1682569) and amisulpride, which are used in psychiatry. walshmedicalmedia.com The continuous exploration of benzamide analogues highlights their established importance and ongoing potential in the development of new therapeutic agents. walshmedicalmedia.comresearchgate.net

Overview of Unique Structural Features of 2-(Hydroxymethyl)benzamide

This compound, with the chemical formula C₈H₉NO₂, possesses a distinct molecular architecture that underpins its chemical behavior. cymitquimica.combiosynth.com Its structure is defined by a benzene ring substituted with two functional groups at adjacent (ortho) positions: a primary amide group (-C(=O)NH₂) and a hydroxymethyl group (-CH₂OH). cymitquimica.com This specific arrangement confers several key properties to the molecule.

The presence of both a hydrogen bond donor (the N-H of the amide and the O-H of the hydroxymethyl group) and acceptor (the carbonyl oxygen and the hydroxyl oxygen) allows for the formation of both intramolecular and intermolecular hydrogen bonds. cymitquimica.comacs.org This capacity for hydrogen bonding significantly influences its physical properties, such as its melting point and solubility in polar solvents. cymitquimica.com The molecule's conformation is stabilized by an intramolecular hydrogen bond between the amide's N-H and the oxygen of the hydroxymethyl group. acs.org This spatial arrangement of functional groups makes it a useful building block, or synthon, in the synthesis of more complex molecules, including various heterocyclic compounds. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33832-98-3 biosynth.comnih.gov |

| Molecular Formula | C₈H₉NO₂ cymitquimica.combiosynth.comnih.gov |

| Molecular Weight | 151.16 g/mol biosynth.comnih.gov |

| Melting Point | 148-149 °C biosynth.comsigmaaldrich.com |

This table presents key physicochemical data for this compound.

Current and Potential Research Trajectories for the Compound

Research involving this compound is primarily situated within the realms of synthetic and medicinal chemistry. It is recognized as a valuable intermediate in various synthetic pathways. acs.org For example, it serves as a precursor in the synthesis of oxazines and has been used in the creation of biomimetic models. acs.org

Emerging research has begun to explore the potential biological activities of this compound itself. Studies have suggested that it may possess neuroprotective and anti-apoptotic properties. biosynth.com For instance, it has been shown to protect human liver cells from the cytotoxic effects of acetaminophen, potentially through the activation of the phosphatidylinositol 3-kinase/Akt signaling pathway. biosynth.com Furthermore, it has been observed to inhibit the proliferation of certain cell lines by inducing apoptosis. biosynth.com

The structural features of this compound make it an interesting candidate for further investigation in drug discovery. Its ability to act as a scaffold allows for the synthesis of a variety of derivatives, which could be screened for different biological activities. Given the broad therapeutic relevance of the benzamide class, future research may focus on modifying the this compound structure to develop novel therapeutic agents, potentially targeting areas such as inflammation, cancer, or neurological disorders. ontosight.aiwalshmedicalmedia.comsmolecule.com

Table 2: Synonyms for this compound

| Synonym |

|---|

| o-(Hydroxymethyl)benzamide cymitquimica.comnih.gov |

| 2-Carbamoyl-benzyl alcohol nih.gov |

| Benzamide, 2-(hydroxymethyl)- cymitquimica.comnih.gov |

This table lists common synonyms for the compound discussed in this article.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULWBFLPUAFFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187481 | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33832-98-3 | |

| Record name | 2-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33832-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033832983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33832-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Hydroxymethyl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3EGS6MXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 2 Hydroxymethyl Benzamide

Established Synthetic Pathways to 2-(Hydroxymethyl)benzamide

Traditional methods for synthesizing this compound often rely on robust and well-documented chemical transformations. These established routes provide reliable access to the compound, typically starting from readily available precursors.

One of the most common strategies is the aminolysis of phthalide (B148349) . Phthalide, a lactone, can undergo ring-opening with an ammonia (B1221849) equivalent to form the target benzamide (B126). Direct reaction with ammonia can be challenging due to the stability of the lactone ring. However, using an aluminum amide reagent, such as one prepared in situ from ammonium (B1175870) chloride and trimethylaluminum, facilitates this transformation effectively. nih.gov This process involves the aminolysis of the aromatic lactone ring, yielding this compound in good yields. nih.gov A study reported a 78% yield for this conversion when reacting phthalide with the aluminum amide reagent in tetrahydrofuran (B95107) (THF) at 50°C. nih.gov

Another established method is the reductive ring-opening of phthalimide (B116566) derivatives . Phthalimides can be reduced using reagents like sodium borohydride (B1222165) in a mixed solvent system such as methanol (B129727) and water, which cleaves the imide ring to generate the corresponding this compound derivative. researchgate.net This method is versatile and accommodates various substituents on the nitrogen atom of the phthalimide. researchgate.net

Finally, classical amidation of 2-(hydroxymethyl)benzoic acid or its activated derivatives represents a fundamental approach. The carboxylic acid can be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester, which then reacts with ammonia to form the amide bond. While not detailed in the provided sources for this specific molecule, this is a standard and widely applied textbook method for amide synthesis.

Development of Novel and Efficient Synthetic Routes

Research into the synthesis of this compound and its derivatives has led to the development of more efficient and specialized protocols. These novel routes often focus on improving yield, reducing reaction times, or employing unique starting materials.

A notable novel pathway begins with phthalide and utilizes a two-step process involving aminolysis followed by a Hofmann rearrangement to produce related benzoxazinones, with this compound being the key intermediate. nih.gov The initial aminolysis step, which forms the target compound, is achieved by reacting phthalide with an aluminum amide reagent prepared from ammonium chloride and trimethylaluminum. nih.gov This method provides a solid 78% yield of this compound. nih.gov

The following table summarizes a key novel synthetic route:

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Phthalide | 1. (CH₃)₃Al, NH₄Cl, THF, 50°C, 18h | This compound | 78% | nih.gov |

This route is significant as it provides a direct and high-yielding conversion from a commercially available starting material to the desired intermediate.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to amide bond formation. These principles include the use of safer solvents, catalytic reagents over stoichiometric ones, and designing for energy efficiency.

A key area of development is biocatalytic amide synthesis . This approach uses enzymes, such as amidases or lipases, to catalyze the formation of the amide bond under mild, aqueous conditions. rsc.orgunipd.itsci-hub.se This method avoids the use of harsh coupling agents and toxic organic solvents often required in traditional amidation. rsc.org While specific application to this compound is still an emerging area, the synthesis of related amide compounds has been demonstrated with high conversion rates using ATP-dependent amide bond synthetases like McbA. rsc.orgresearchgate.net Such enzymatic reactions typically occur at or near room temperature in aqueous buffer solutions, drastically reducing energy consumption and waste generation. rsc.orgunipd.it

Another green approach involves the use of heterogeneous catalysts and solvent-free conditions . For instance, the use of zeolites in related three-component syntheses has been shown to produce amido-derivatives with water as the only byproduct, simplifying purification and minimizing waste.

The comparison below highlights the green chemistry advantages of a potential biocatalytic route over a traditional chemical synthesis approach for amide formation:

| Feature | Traditional Chemical Synthesis (e.g., Acyl Chloride Route) | Biocatalytic Synthesis |

| Reagents | Stoichiometric, often toxic (e.g., SOCl₂, PCl₅) | Catalytic (Enzyme), non-toxic |

| Solvents | Anhydrous, often hazardous organic solvents (e.g., DCM, Toluene) | Primarily water |

| Conditions | Often requires heating or cooling | Typically room temperature, neutral pH |

| Byproducts | Significant inorganic salt waste (e.g., HCl, salts) | Minimal, often just water |

| Atom Economy | Lower due to use of stoichiometric activating agents | Higher |

Catalytic Approaches for this compound Production

Catalysis is central to developing efficient and sustainable synthetic methods. For this compound, both biocatalytic and chemocatalytic strategies are relevant.

Biocatalysis stands out as a powerful tool for amide synthesis. Enzymes like hydrolases (lipases, proteases) can operate in reverse to form amide bonds from esters or acids and amines. unipd.it More specifically, ATP-dependent amide-bond synthetases offer a direct route from a carboxylic acid and an amine. rsc.org Research has demonstrated the successful synthesis of various benzamide derivatives using enzymes like McbA, achieving high yields and conversions under environmentally benign conditions (phosphate buffer, 37°C). rsc.org This enzymatic approach offers high selectivity, often eliminating the need for protecting groups that are common in traditional synthesis. sci-hub.se

In the realm of chemocatalysis , while direct catalytic amidation of 2-(hydroxymethyl)benzoic acid is not extensively documented in the provided results, related technologies are instructive. For instance, a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed oxidative cyclization has been developed for converting N-substituted 2-(hydroxymethyl)benzamides into phthalimides. thieme-connect.dethieme-connect.de This highlights the potential for using organocatalysts in transformations involving this structural motif. Furthermore, the use of heterogeneous catalysts like zeolites offers the advantages of easy separation and reusability, aligning with green chemistry principles.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxymethyl Benzamide

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) attached to the benzene (B151609) ring is a primary benzylic alcohol. Its reactivity is characterized by reactions involving the hydroxyl moiety, including substitution, oxidation, and acid-base equilibria.

The hydroxyl group of an alcohol is generally a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl moiety must first be converted into a more effective leaving group. This is typically achieved through two primary pathways:

Protonation under Acidic Conditions: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This creates an excellent leaving group, water (H₂O), which can depart to form a relatively stable benzylic carbocation. This carbocation is then susceptible to attack by a nucleophile. This process follows a specific acid-catalyzed pathway, characteristic of SN1 reactions for secondary and tertiary benzylic alcohols, though SN2 pathways can also be involved, particularly for primary benzylic alcohols like 2-(hydroxymethyl)benzamide. masterorganicchemistry.com

Conversion to an Ester: The hydroxyl group can be converted to an ester, such as a tosylate, mesylate, or triflate. These are excellent leaving groups, and their displacement by a nucleophile readily occurs, typically via an SN2 mechanism.

While the hydroxyl group itself can act as a nucleophile under certain conditions, its role as a potential leaving group is central to the synthetic utility of related structures. evitachem.com For instance, the isomeric 4-hydroxymethyl benzamide (B126) (HMBA) linker is widely used in solid-phase peptide synthesis. rsc.org In this application, a peptide is attached as an ester to the hydroxymethyl group. Cleavage from the resin support is achieved by nucleophilic attack on the ester's carbonyl carbon, leading to the release of the C-terminally modified peptide and the resin-bound hydroxymethylbenzamide moiety. rsc.orgcapes.gov.br This demonstrates the capacity of the hydroxymethylbenzoyl system to accommodate substitution-type reactions at a carbon adjacent to the hydroxymethyl group. rsc.org

Table 1: General Pathways for Nucleophilic Substitution at the Hydroxymethyl Group

| Reaction Type | Activating Reagent | Intermediate | Leaving Group | Typical Nucleophiles |

| Acid-Catalyzed Substitution | H⁺ (e.g., HBr, HCl) | Benzylic Oxonium Ion | H₂O | Br⁻, Cl⁻, H₂O |

| Substitution via Sulfonate Ester | TsCl, MsCl | Tosylate/Mesylate Ester | TsO⁻, MsO⁻ | CN⁻, N₃⁻, RCOO⁻ |

The primary benzylic alcohol of this compound can be oxidized to sequentially form an aldehyde and then a carboxylic acid.

Oxidation to Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), the oxidation can be selectively stopped at the aldehyde stage, yielding 2-formylbenzamide.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to a carboxylic acid, resulting in the formation of 2-carbamoylbenzoic acid.

This oxidation sequence is a well-established transformation for primary benzylic alcohols. Analogous pathways are observed in metabolic processes. For example, the microsomal oxidation of N,N-diethyl-m-toluamide (DEET) involves the oxidation of a ring methyl group to a hydroxymethyl group, which is then further metabolized to an aldehyde and a carboxylic acid. nih.gov

Reduction of the hydroxymethyl group itself is not a common reaction pathway as the carbon is already in a low oxidation state. While the amide or the aromatic ring can be reduced under specific conditions, these reactions fall outside the scope of the hydroxymethyl group's direct reactivity.

The hydroxyl group can participate in acid-base equilibria, which significantly influences its reactivity.

Deprotonation: In the presence of a base, the weakly acidic proton of the hydroxyl group can be removed to form an alkoxide anion. The resulting negative charge on the oxygen atom enhances its nucleophilicity, facilitating reactions such as Williamson ether synthesis. Kinetic studies on the breakdown of N-(hydroxymethyl)benzamide derivatives show that the reaction often proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group. acs.orgresearchgate.net

Protonation: Under acidic conditions, the lone pair of electrons on the hydroxyl oxygen can accept a proton. As discussed previously, this protonation is a critical first step in acid-catalyzed nucleophilic substitution reactions as it transforms the hydroxyl into a much better leaving group (water). youtube.com

The equilibrium between the protonated, neutral, and deprotonated forms is pH-dependent and is a key determinant of the reaction pathway the hydroxymethyl group will follow.

Reactivity of the Amide Functional Group

The amide functional group is known for its relative stability and resistance to hydrolysis, a trait fundamental to the stability of peptide bonds in proteins. masterorganicchemistry.com However, under forced conditions of heat and acidic or basic catalysis, the amide linkage can be cleaved.

The hydrolysis of this compound results in the cleavage of the carbon-nitrogen bond, yielding 2-(hydroxymethyl)benzoic acid and ammonia (B1221849). libretexts.org This reaction can be catalyzed by either acid or base.

The acid-catalyzed hydrolysis of an amide is an irreversible process under typical conditions because the amine product is protonated by the acid to form a non-nucleophilic ammonium (B1175870) salt, preventing the reverse reaction. youtube.commasterorganicchemistry.com The mechanism for the acid-catalyzed hydrolysis of this compound proceeds through several well-defined steps. Kinetic studies on related benzamides confirm that the hydrolysis in strong acid involves the reaction of an O-protonated amide with water molecules in the rate-determining step. grafiati.com

The established mechanism is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). This is the most basic site in the amide, as the nitrogen lone pair is delocalized by resonance with the carbonyl group. youtube.com This protonation makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This can occur in a single step or via multiple transfers involving solvent molecules. This step converts the amino group (-NH₂) into a better leaving group, ammonia (-NH₃⁺).

Elimination of Ammonia: The tetrahedral intermediate collapses. The lone pair on the original hydroxyl group reforms the carbonyl double bond, leading to the expulsion of a neutral ammonia molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or by the ammonia released in the previous step, yielding the final product, 2-(hydroxymethyl)benzoic acid, and an ammonium ion (NH₄⁺). libretexts.org

Table 2: Mechanistic Steps of Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Products |

| 1 | Protonation of Carbonyl | This compound, H₃O⁺ | Protonated Amide, H₂O |

| 2 | Nucleophilic Attack | Protonated Amide, H₂O | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Tetrahedral Intermediate (with -NH₃⁺) |

| 4 | Leaving Group Elimination | Tetrahedral Intermediate (with -NH₃⁺) | Ammonia, Protonated Carboxylic Acid |

| 5 | Deprotonation | Protonated Carboxylic Acid, H₂O | 2-(Hydroxymethyl)benzoic acid, H₃O⁺ |

Hydrolysis Mechanisms of the Amide Linkage

Base-Catalyzed Hydrolysis Pathways and Kinetics

The hydrolysis of this compound under basic conditions has been a subject of kinetic studies to elucidate its reaction mechanism. Research indicates that the reaction is subject to specific base catalysis. acs.orgacs.org In the presence of hydroxide (B78521) ions, the reaction demonstrates a first-order dependence on the hydroxide ion concentration at lower pH levels. acs.orgacs.org However, at higher hydroxide concentrations, the reaction rate becomes independent of the pH. acs.org

The generally accepted mechanism for the base-catalyzed hydrolysis of N-(hydroxymethyl)benzamide derivatives involves a specific-base-catalyzed deprotonation of the hydroxyl group. This is followed by a rate-limiting breakdown of the resulting alkoxide to form an aldehyde and an amidate, a process described as an E1cB-like mechanism. acs.org This mechanism is supported by the observed lack of general buffer catalysis and the shift from first-order to zero-order dependence on hydroxide concentration as the pH increases. acs.org

Interestingly, for N-(hydroxymethyl)benzamide derivatives that have electron-donating groups, a competing reaction pathway of rapid amidic hydrolysis can occur under highly basic conditions. researchgate.net For instance, with 3-methyl, 4-methyl, and 4-methoxy-N-(hydroxymethyl)benzamide, amidic hydrolysis becomes a competitive reaction at higher hydroxide concentrations, with reaction half-lives of approximately 17 seconds in 1M KOH. researchgate.net An intramolecular general-base catalyzed mechanism has been proposed for this amidic hydrolysis. researchgate.net

Water-Mediated Reaction Mechanisms

In aqueous solutions, the hydrolysis of this compound and its derivatives can also proceed through a water-mediated pathway, particularly in the pH range where neither acid nor base catalysis is dominant. acs.orgresearchgate.net Kinetic studies have identified a pH-independent reaction occurring between pH 3 and 6 for N-(hydroxymethyl)benzamide. acs.org This suggests a pathway where water itself acts as the nucleophile.

The proposed mechanism for the water-mediated reaction, also referred to as neutral hydrolysis, involves the attack of a water molecule on the imine carbon of the substrate. nih.gov This leads to the formation of a carbinolamine intermediate. nih.gov Subsequently, a proton transfer from the oxygen to the nitrogen atom occurs, followed by the dissociation of the carbinolamine to yield the final hydrolysis products. nih.gov Theoretical calculations have been employed to model this neutral hydrolysis mechanism, supporting the involvement of water molecules as both a catalyst and a reactant. nih.govacs.org

Intramolecular Cyclization Reactions Involving the Amide

Formation of Cyclic Heterocyclic Systems (e.g., Phthalimides, Isoindolones, Cyclic Imidates)

This compound and its derivatives are valuable precursors for the synthesis of various cyclic heterocyclic systems through intramolecular cyclization reactions. A notable application is the synthesis of N-substituted phthalimides. thieme-connect.dethieme-connect.de This can be achieved through a metal-free, TBAI/TBHP mediated C-N bond formation via the intramolecular cyclization of 2-(hydroxymethyl)benzamides, resulting in excellent yields. thieme-connect.dethieme-connect.de

The synthesis of isoindolinones is another significant cyclization pathway. These compounds can be prepared through methods such as base-catalyzed cyclization and transition metal-catalyzed cyclization of appropriate precursors derived from this compound. researchgate.net For instance, cobalt-catalyzed C-H/N-H functionalization provides a step-economical route to isoindolinone derivatives. acs.org

Furthermore, the electrophilic cyclization of 2-(1-alkynyl)benzamides, which can be derived from this compound, leads to the formation of cyclic imidates. nih.gov This reaction proceeds with high yields and involves the nucleophilic attack of the amide oxygen onto the alkyne activated by an electrophile like iodine. nih.gov Additionally, [4+2] cycloaddition reactions between alkenes and N-benzoyl iminium species, generated in situ from N-hydroxymethyl benzamide under acidic conditions, can produce cyclic imidates, which can be further converted to 1,3-amino alcohols. lead-discovery.de

Mechanistic Studies of Cyclization Processes (e.g., Oxidative, Electrophilic)

The mechanisms of these intramolecular cyclization reactions have been the focus of detailed investigations. For the formation of phthalimides from 2-(hydroxymethyl)benzamides, an oxidative cyclization process is involved. thieme-connect.dethieme-connect.de A plausible mechanism for the TBAI/TBHP mediated oxidative cyclization has been proposed, highlighting the role of the catalyst and oxidant in facilitating the C-N bond formation. thieme-connect.de

Electrophilic cyclization is a key mechanism in the formation of cyclic imidates from 2-(1-alkynyl)benzamides. nih.gov In this process, the electrophile (e.g., I⁺) activates the carbon-carbon triple bond, making it susceptible to nucleophilic attack by the oxygen atom of the amide group. nih.gov This is followed by deprotonation to yield the cyclic imidate. nih.gov The preference for O-cyclization over N-cyclization in these reactions is explained by the Hard and Soft Acids and Bases (HSAB) theory, where the harder oxygen atom preferentially attacks the harder iodine-olefin π-complex. nih.gov

Oxidative cyclization is also central to the synthesis of other heterocyclic systems. For example, the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which can be conceptually linked to derivatives of this compound, provides a regioselective method for synthesizing functionalized pyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.govd-nb.infobeilstein-journals.org Mechanistic proposals for such reactions often involve the formation of a nitrene cation or an iodonium (B1229267) ion intermediate. nih.gov

Aromatic Ring Reactivity and Functionalization

Investigation of Substituent Effects on Aromatic Reactivity

The reactivity of the aromatic ring in this compound and its derivatives is influenced by the nature and position of substituents. These substituents can direct the course of further functionalization reactions. For instance, in the context of base-catalyzed hydrolysis, electron-withdrawing groups on the aromatic ring of N-(hydroxymethyl)benzamide derivatives increase the rate of the hydroxide-independent reaction by enhancing the nucleofugality of the amidic group. acs.org Conversely, electron-donating groups can promote a competitive amidic hydrolysis pathway under strongly basic conditions. researchgate.net

In the context of electrophilic aromatic substitution, the existing hydroxymethyl and benzamide groups will direct incoming electrophiles. While specific studies on the functionalization of the parent this compound are not extensively detailed in the provided results, general principles of aromatic chemistry suggest that the ring is activated towards electrophilic attack, with substitution likely occurring at positions ortho and para to the activating groups, considering steric hindrance. organic-chemistry.org

The effect of substituents on the aromatic ring has also been observed in cyclization reactions. For example, in the oxidative cyclization of N-substituted 2-(hydroxymethyl)benzamides to form phthalimides, substrates with both electron-withdrawing (e.g., Cl) and electron-donating (e.g., OMe) groups on the N-phenyl ring provided the desired products in high yields. thieme-connect.de Similarly, in the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, substituents on the quinazoline (B50416) ring had minimal effect on the yield or selectivity of the heterocyclization. nih.govd-nb.info This indicates that for certain cyclization reactions, the reactivity of the side chain is the dominant factor.

Interactive Data Table: Effect of Substituents on the Oxidative Cyclization of 2-(Hydroxymethyl)benzamides to Phthalimides thieme-connect.de

| Entry | R Group on Amine | Product Yield (%) |

| 1 | H | 87 |

| 2 | 4-Br | 71 |

| 3 | 3-Br | 80 |

| 4 | 3-F | 77 |

| 5 | 3,5-Cl | 52 |

| 6 | Cl (on N-phenyl) | 91 |

| 7 | OMe (on N-phenyl) | 90 |

Kinetic and Thermodynamic Studies of this compound Reactions

The study of the reaction kinetics and thermodynamics of this compound provides crucial insights into its reactivity and the mechanisms governing its transformations. These investigations often focus on the rates of reaction under various conditions, including changes in pH, solvent, and temperature.

Determination of Rate Constants and pH-Rate Profiles

The breakdown of N-(hydroxymethyl)benzamide in aqueous solutions has been a subject of detailed kinetic analysis. The reaction is subject to both specific acid and specific base catalysis. sorbonne-universite.frnih.gov The rate of the reaction demonstrates a first-order dependence on the concentration of hydronium and hydroxide ions. sorbonne-universite.frnih.gov However, at higher concentrations of hydroxide ions, the reaction becomes independent of pH. sorbonne-universite.frnih.gov For certain derivatives of N-(hydroxymethyl)benzamide, a pH-independent reaction pathway has also been observed in the pH range of 3 to 6. sorbonne-universite.fr

The general mechanism for the base-catalyzed decomposition in water involves the deprotonation of the hydroxyl group, followed by the rate-limiting breakdown of the resulting alkoxide to form an aldehyde and an amidate. acs.orgresearchgate.net This is described as an E1cB-like mechanism. acs.orgresearchgate.net The reaction is not subject to general buffer catalysis. acs.orgresearchgate.net

The pH-rate profile for the aqueous reaction of N-(hydroxymethyl)benzamide and its derivatives typically shows distinct regions corresponding to acid-catalyzed, water-catalyzed, and hydroxide-ion-catalyzed pathways. nih.gov The rate constants for these pathways have been determined, along with the pKa of the hydroxyl group. sorbonne-universite.fracs.orgamazonaws.com The addition of electron-withdrawing groups to the aromatic ring has been shown to have a minimal effect on the pKa of the hydroxyl group but does increase the rate of the breakdown of the intermediate. sorbonne-universite.fr

Below is a table summarizing the rate constants for the hydroxide-catalyzed reaction of N-(hydroxymethyl)benzamide and some of its derivatives in an aqueous solution at 25 °C and an ionic strength of 1.0 M (KCl).

k1 represents the limiting rate constant for the hydroxide-independent breakdown of the deprotonated carbinolamide. k'1 is the apparent second-order rate constant. Data sourced from multiple studies. sorbonne-universite.fracs.orgamazonaws.com

Influence of Solvent and Temperature on Reaction Kinetics

Influence of Solvent:

In the tetrabutylammonium (B224687) iodide (TBAI)-catalyzed intramolecular cyclization of N-substituted 2-(hydroxymethyl)benzamides, the choice of solvent has a pronounced effect on the reaction yield. A screening of solvents demonstrated that ethyl acetate (B1210297) (EtOAc) at reflux temperature is the most effective medium for this transformation, leading to a high yield of the corresponding phthalimide (B116566). sorbonne-universite.fr Other solvents like tetrahydrofuran (B95107) (THF) resulted in significantly lower yields. sorbonne-universite.fr This suggests that the polarity and coordinating ability of the solvent play a crucial role in stabilizing the transition state of the cyclization reaction. For instance, the rate of deprotonation can be greater in non-aqueous solvents where the energy gain from solvation is lower compared to water. sit.edu.cn

Influence of Temperature:

Generally, an increase in temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate. While specific Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) for the hydrolysis or cyclization of this compound are not extensively reported in the reviewed literature, the observed temperature dependence is consistent with the principles of the Arrhenius equation. libretexts.org The half-life of decomposition for N-(hydroxymethyl)benzamide has been reported to be 183 hours at pH 7.4 and 37 °C, indicating a relatively slow decomposition rate under these conditions.

Data for the cyclization of N-benzyl-2-(hydroxymethyl)benzamide to 2-benzylisoindoline-1,3-dione. sorbonne-universite.fr

It is important to note that detailed thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), for the reactions of this compound are not widely available in the surveyed literature. Such data would provide a more complete understanding of the reaction mechanisms and the nature of the transition states involved.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(hydroxymethyl)benzamide, offering precise information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The aromatic protons typically appear as a complex multiplet system due to spin-spin coupling. The protons of the hydroxymethyl group (-CH₂OH) and the amide group (-CONH₂) also present characteristic signals. Similarly, the ¹³C NMR spectrum shows discrete resonances for each carbon atom, including the carbonyl carbon, the aromatic carbons, and the methylene (B1212753) carbon of the hydroxymethyl group.

The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing amide group and the hydroxymethyl group modulate the electron density around the aromatic ring, leading to the observed dispersion of chemical shifts. Representative chemical shift assignments, typically recorded in a solvent like DMSO-d₆, are compiled below. google.com

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic H | 7.30 - 7.80 (m) | C=O | ~169 |

| -CH₂- | ~4.55 (s) | Aromatic C (substituted) | ~138, ~133 |

| -OH | ~5.30 (t, variable) | Aromatic CH | ~131, ~129, ~128, ~127 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values can vary depending on the solvent and concentration. 'm' denotes a multiplet, 's' a singlet, 't' a triplet, and 'br s' a broad singlet.

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for unambiguously confirming the molecular structure of complex benzamide (B126) derivatives by mapping out the connectivity between atoms. thieme-connect.comnih.govajchem-a.comipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent, spin-coupled protons. This would be particularly useful in assigning the aromatic protons by showing the connectivity between H-3, H-4, H-5, and H-6. It would also show a correlation between the hydroxyl (-OH) proton and the methylene (-CH₂) protons, confirming their proximity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be instrumental in placing the substituents on the ring. Key correlations would include the one between the methylene protons (-CH₂) and the aromatic carbons C-1 and C-2, as well as the carbonyl carbon. The amide protons would show a correlation to the carbonyl carbon, confirming the amide functionality.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment identifies all protons within a given spin system. ipb.pt For this molecule, it would clearly delineate the entire four-proton aromatic spin system, separating these signals from the isolated methylene and amide proton signals.

The structure of this compound has several rotatable bonds, primarily the C(aryl)-C(O) and C(aryl)-CH₂OH bonds, which allow for different spatial arrangements or conformations. The presence of ortho substituents can create steric hindrance that may lead to restricted rotation around the aryl-C(O) bond, a phenomenon observable by dynamic NMR studies in some substituted benzamides. psu.edunih.govcdnsciencepub.com

A significant conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl proton of the hydroxymethyl group and the carbonyl oxygen of the amide group. This interaction would form a stable six-membered ring, influencing the preferred conformation by restricting the orientation of the substituents. Variable temperature NMR studies could provide insight into the energetics of this conformation and any restricted rotation by observing changes in the chemical shifts or the coalescence of signals at different temperatures. psu.edu

NMR spectroscopy is a powerful method for studying non-covalent interactions, such as intermolecular hydrogen bonding, which are significant in the solid-state and solution behavior of amides. acs.orgnd.eduresearchgate.net In concentrated solutions or in the solid state, this compound molecules can form hydrogen bonds with each other. The amide -NH₂ group and the carbonyl C=O group are classic hydrogen bond donors and acceptors, respectively, leading to the formation of dimeric or polymeric structures. mdpi.com The hydroxymethyl group provides an additional site for hydrogen bonding.

These intermolecular interactions can be investigated by monitoring the chemical shifts of the labile N-H and O-H protons as a function of concentration or solvent. walisongo.ac.idnih.gov For example, dilution with a non-polar solvent typically shifts these proton signals to a higher field (lower ppm) as intermolecular hydrogen bonds are broken. Conversely, using a hydrogen-bond-accepting solvent like DMSO would lead to significant changes in these chemical shifts.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make precise vibrational assignments for benzamide derivatives. esisresearch.orgpsu.edu

Key vibrational modes include:

O-H and N-H Stretching: The O-H stretching vibration of the alcohol and the symmetric and asymmetric N-H stretching vibrations of the primary amide typically appear as broad bands in the high-frequency region of the IR spectrum (3200-3500 cm⁻¹). The broadening is a result of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): The carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum, typically found in the region of 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding. psu.edu

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is another prominent feature for primary amides, occurring around 1580-1620 cm⁻¹.

Aromatic C=C Stretching: These vibrations appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the alcohol C-O bond is typically found in the 1000-1200 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H Stretch | 3200 - 3400 | Strong, Broad |

| N-H Stretch | 3150 - 3350 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1640 - 1670 | Strong |

| N-H Bend (Amide II) | 1580 - 1620 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak |

Note: These are approximate ranges. The exact frequencies and intensities can be influenced by the physical state (solid/solution) and intermolecular interactions.

Detection and Analysis of Intramolecular Hydrogen Bonding

The molecular structure of this compound features a hydroxyl group and an amide group in close proximity on a benzene ring, creating the potential for intramolecular hydrogen bonding. Spectroscopic techniques, particularly in combination with computational methods, are instrumental in detecting and characterizing these noncovalent interactions.

In the solution phase, the presence of intramolecular hydrogen bonds can be inferred from NMR spectroscopy. semanticscholar.orgjchemrev.com For instance, in related 2-aminobenzamide (B116534) systems, the hindered rotation around the C(O)-NH₂ single bond leads to distinct NMR signals for the amide protons. nih.gov While direct observation in the solution phase can be complicated by rapid proton exchange with the solvent and rotational dynamics, the formation of a six-membered intramolecular ring, stabilized by hydrogen bonding, is often the predominant conformation. semanticscholar.orgnih.gov This is supported by computational studies, such as Density Functional Theory (DFT) calculations, which can predict the most stable conformers. nih.gov

Infrared (IR) spectroscopy provides further evidence for intramolecular hydrogen bonding. jchemrev.com The position and intensity of the absorption bands, particularly the stretching frequencies of the O-H and C=O groups, are sensitive to their involvement in hydrogen bonds. jchemrev.commdpi.com A shift in these vibrational frequencies compared to a theoretical non-bonded state can indicate the presence and relative strength of the intramolecular interaction. mdpi.com For example, in similar structures like 2-hydroxybenzamides, strong intramolecular hydrogen bonding is indicated by significant shifts in the emission spectra. mdpi.com

Table 1: Spectroscopic Evidence for Intramolecular Hydrogen Bonding

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| NMR Spectroscopy | Distinct chemical shifts for amide protons, downfield shift of NH signal. semanticscholar.orgnih.gov | Hindered rotation and participation in hydrogen bonding. semanticscholar.orgnih.gov |

| Infrared (IR) Spectroscopy | Shifts in O-H and C=O stretching frequencies. jchemrev.commdpi.com | Involvement of these groups in a hydrogen bond. jchemrev.commdpi.com |

| Emission Spectroscopy | Large Stokes shifts in related salicylamides. mdpi.com | Excited-state intramolecular proton transfer, indicative of strong intramolecular H-bonding. mdpi.com |

Characterization of Intermolecular Interactions in Condensed Phases

In the solid state, this compound molecules engage in a network of intermolecular interactions that dictate their packing in the crystal lattice. X-ray diffraction (XRD) is a primary tool for elucidating these interactions by providing precise atomic coordinates.

Hirshfeld surface analysis, derived from XRD data, is another powerful tool to visualize and quantify intermolecular contacts in the crystal. Fingerprint plots generated from this analysis provide a 2D map of all intermolecular interactions, allowing for a detailed understanding of the packing environment. semanticscholar.org

Effects of Polymorphism and Crystallinity on Vibrational Spectra

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed in N-[2-(Hydroxymethyl)phenyl]benzamide. scielo.org.za Different polymorphs arise from variations in the intermolecular interactions and packing arrangements in the solid state. researchgate.net These structural differences, in turn, can lead to distinct vibrational spectra (e.g., IR and Raman).

The specific arrangement of molecules in a crystal lattice affects the vibrational modes of the functional groups. For example, the strength and geometry of intermolecular hydrogen bonds can vary between polymorphs, leading to shifts in the N-H and C=O stretching frequencies in the IR spectra. researchgate.net Therefore, vibrational spectroscopy serves as a sensitive probe for distinguishing between different polymorphic forms.

The degree of crystallinity can also impact the vibrational spectra. A well-ordered crystalline sample will typically exhibit sharper and more defined spectral peaks compared to an amorphous or poorly crystalline sample. This is because the uniform environment in a crystal leads to more consistent vibrational energies, whereas the disordered nature of an amorphous solid results in a broader distribution of vibrational states. The analysis of twisted crystals of benzamide, for instance, reveals a complex lamellar structure that influences its morphology and properties. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental technique for the unequivocal confirmation of the molecular formula of this compound. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. americanpharmaceuticalreview.comsterlingpharmasolutions.com

For this compound (C₈H₉NO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured mass from HRMS. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. americanpharmaceuticalreview.com For instance, the parent ion of N-[2-(Hydroxymethyl)phenyl]benzamide has been observed at an m/z of 227.0944 in a high-resolution mass spectrum, confirming its molecular formula. scielo.org.zascielo.org.za

Elucidation of Fragmentation Pathways and Diagnostic Ions

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of the protonated molecule of this compound. americanpharmaceuticalreview.com In an MS/MS experiment, the parent ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. lew.ronih.gov

The fragmentation pathways are governed by the chemical nature of the molecule. For benzamides, protonation often occurs at the nitrogen or oxygen atom of the amide group. researchgate.net Subsequent fragmentation can involve the loss of small neutral molecules. For a molecule like 2-(hydroxymethyl)-N-methyl benzamide, a minor water-loss peak can be observed. chemrxiv.org The identification of these neutral losses and the resulting fragment ions helps in piecing together the structure of the original molecule.

Common fragmentation pathways for related compounds can provide insights. For example, the loss of water from a hydroxyl group or the cleavage of the amide bond are typical fragmentation events. lew.rochemrxiv.org The specific fragment ions observed are considered "diagnostic ions" as they are indicative of particular structural motifs within the molecule. nih.govrsc.org

Table 2: Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 152.0655 [M+H]⁺ | 134.0550 [M+H-H₂O]⁺ | H₂O | Ion resulting from loss of water |

| 152.0655 [M+H]⁺ | 123.0444 [M+H-CHO]⁺ | CHO | Ion resulting from loss of formyl group |

| 152.0655 [M+H]⁺ | 105.0335 [M+H-H₂O-CHO]⁺ | H₂O, CHO | Ion from consecutive losses |

Note: This table is predictive and based on common fragmentation patterns. Actual fragmentation may vary.

Application of HPLC-MS for Analytical Profiling and Impurity Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and widely used technique for the analytical profiling and impurity analysis of pharmaceutical compounds like this compound. americanpharmaceuticalreview.comveeprho.comijpsonline.com This hyphenated technique combines the separation capabilities of HPLC with the sensitive and specific detection provided by MS. veeprho.comresolvemass.ca

HPLC separates the main compound from any impurities present in the sample based on their differential interactions with the stationary and mobile phases. ijpsonline.com As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each component. americanpharmaceuticalreview.comresolvemass.ca This allows for the detection and quantification of impurities, even at trace levels. sterlingpharmasolutions.com

The use of high-resolution MS in conjunction with HPLC (LC-HRMS) is particularly advantageous for impurity profiling. americanpharmaceuticalreview.comsterlingpharmasolutions.com It enables the determination of the elemental composition of unknown impurities, which is a critical step in their identification and structural elucidation. americanpharmaceuticalreview.com Furthermore, tandem MS (HPLC-MS/MS) can be used to obtain structural information on the impurities by analyzing their fragmentation patterns, aiding in the characterization of process-related impurities and degradation products. americanpharmaceuticalreview.comveeprho.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-[2-(Hydroxymethyl)phenyl]benzamide |

| 2-Aminobenzamide |

| N-Phenylbenzamide |

| Benzamide |

| 2-Hydroxybenzamide |

X-ray Crystallography

An exhaustive search of scientific literature and crystallographic databases for single-crystal X-ray diffraction data of this compound (CAS No: 33832-98-3) did not yield specific results. While information is available for structurally similar compounds, such as N-[2-(hydroxymethyl)phenyl]benzamide, these data are not directly applicable to the title compound. The following sections detail the type of information that would be derived from such an analysis, should the data become available.

Determination of Single Crystal Structures and Molecular Geometry

The determination of the single crystal structure of this compound through X-ray crystallography would provide precise measurements of its molecular geometry. This analysis would include key structural parameters such as bond lengths, bond angles, and torsion angles within the molecule. This empirical data is crucial for understanding the compound's three-dimensional conformation in the solid state.

A hypothetical data table for such findings would resemble the following:

| Parameter | Value (Å or °) |

| C-C (aromatic) bond lengths | Data not available |

| C-C (exocyclic) bond length | Data not available |

| C-N bond length | Data not available |

| C=O bond length | Data not available |

| C-O bond length | Data not available |

| N-H bond lengths | Data not available |

| O-H bond length | Data not available |

| C-C-C bond angles (aromatic) | Data not available |

| C-C-N bond angle | Data not available |

| O=C-N bond angle | Data not available |

| C-C-O bond angle | Data not available |

| Dihedral angle (amide plane vs. aromatic ring) | Data not available |

This table is illustrative; no experimental data for this compound is currently available in the public domain based on conducted searches.

Analysis of Crystal Packing and Supramolecular Features

Analysis of the crystal packing would reveal the arrangement of this compound molecules in the crystal lattice. A key aspect of this analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the formation of the supramolecular architecture. The hydroxymethyl and benzamide functionalities are capable of forming a variety of hydrogen bonds, which would likely play a dominant role in the crystal packing.

A summary of potential intermolecular interactions would typically be presented as follows:

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available | Data not available |

This table represents the type of data that would be generated from a crystal structure analysis; specific data for this compound is not available.

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Research into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions to identify different polymorphs. Each polymorph would have a unique crystal structure and, consequently, different physicochemical properties. Characterization would involve comparing the unit cell parameters, space groups, and intermolecular interaction patterns of any identified polymorphic forms. To date, no studies identifying or characterizing polymorphs of this compound have been found in the searched scientific literature.

A comparative table for different polymorphs would be structured as follows:

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Data not available | Data not available |

| Space Group | Data not available | Data not available |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | Data not available | Data not available |

| β (°) | Data not available | Data not available |

| γ (°) | Data not available | Data not available |

| V (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

| Density (calculated) (g/cm³) | Data not available | Data not available |

This table is a template for the presentation of polymorphic data; no such data for this compound has been identified.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, providing a foundation for predicting a wide range of chemical and physical properties. For molecules like 2-(Hydroxymethyl)benzamide, DFT is employed to investigate its geometry, electronic orbitals, vibrational modes, and the nature of its intricate hydrogen bonding networks. These calculations typically use a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to approximate the solutions to the Schrödinger equation. acadpubl.euspectroscopyonline.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Below is a table illustrating the types of geometric parameters obtained from DFT geometry optimization for a representative benzamide (B126) structure.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O | ~1.24 Å |

| C-N | ~1.36 Å | |

| C(aryl)-C(amide) | ~1.50 Å | |

| C(aryl)-C(CH2OH) | ~1.51 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angles (°) | O=C-N | ~122° |

| C(aryl)-C-N | ~117° | |

| C(aryl)-C-CH2 | ~121° | |

| C-O-H | ~108° |

Note: These are representative values for benzamide-like structures; specific values for this compound would require dedicated DFT calculations.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. DFT calculations provide detailed information about the energy and spatial distribution of these orbitals. The most critical among them are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. dergipark.org.tr

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. dergipark.org.tr Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more polarizable, more chemically reactive, and has lower kinetic stability, as it requires less energy to excite an electron to a higher energy state. researchgate.netresearchgate.net Analysis of the HOMO and LUMO distributions for this compound would likely show the HOMO localized on the electron-rich benzene (B151609) ring and amide group, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

The following table summarizes the key electronic parameters derived from frontier molecular orbital analysis.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | E_HOMO | - | Electron-donating ability |

| LUMO Energy | E_LUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability researchgate.net |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape irjweb.com |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution irjweb.com |

| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons mdpi.com |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. spectroscopyonline.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.govresearchgate.net These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups.

For this compound, this analysis allows for the precise assignment of spectral bands observed experimentally. Key vibrational modes would include the O-H stretch of the hydroxyl group, the symmetric and asymmetric N-H stretches of the amide group, and the characteristic C=O stretch of the carbonyl group. Theoretical predictions are invaluable for interpreting complex spectral regions where multiple vibrational modes overlap.

Due to the neglect of anharmonicity and the use of finite basis sets, calculated frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.netarxiv.org

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | -OH | 3200 - 3600 |

| N-H Asymmetric Stretch | -NH₂ | 3300 - 3500 |

| N-H Symmetric Stretch | -NH₂ | 3100 - 3300 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| C=O Stretch (Amide I) | -C=O | 1630 - 1695 |

| N-H Bend (Amide II) | -NH₂ | 1550 - 1640 |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |

| C-O Stretch | -CH₂OH | 1000 - 1260 |

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH) makes this compound capable of forming a variety of non-covalent interactions. DFT provides methods to analyze these interactions quantitatively.

Intramolecular Hydrogen Bonding: The proximity of the hydroxymethyl and benzamide groups allows for the potential formation of an intramolecular hydrogen bond. This could occur between the hydroxyl hydrogen and the carbonyl oxygen, or between an amide hydrogen and the hydroxyl oxygen, leading to the formation of a stable cyclic conformation. researchgate.netnih.gov

Intermolecular Hydrogen Bonding: In the solid state or in solution, this compound molecules can interact with each other to form dimers or larger polymeric chains through intermolecular hydrogen bonds. researchgate.netfigshare.com For example, the classic amide-to-amide N-H···O=C hydrogen bond is a common motif. mdpi.com

Computational techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize these interactions. mdpi.com NBO analysis can quantify the stabilization energy (E(2)) associated with the charge transfer from a donor orbital (like an oxygen lone pair) to an acceptor antibonding orbital (like a σ* N-H orbital), providing a measure of the hydrogen bond's strength. nih.govmdpi.com

| Interaction Type | Donor/Acceptor Groups | Description |

| Intramolecular H-Bond | -OH (donor) / C=O (acceptor) | Forms a pseudo-ring structure, stabilizing a specific conformer. |

| Intramolecular H-Bond | -NH₂ (donor) / -OH (acceptor) | An alternative stabilizing interaction that influences molecular conformation. |

| Intermolecular H-Bond | -NH₂ (donor) / C=O (acceptor) | A strong interaction leading to the formation of dimers or chains, common in amides. researchgate.netfigshare.com |

| Intermolecular H-Bond | -OH (donor) / -OH (acceptor) | Interactions between hydroxyl groups, creating extended networks. |

| Intermolecular H-Bond | -OH (donor) / C=O (acceptor) | Another key interaction contributing to the supramolecular structure. |

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. MEP maps are used to predict a molecule's reactive sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. nih.gov

The color scheme typically follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. mdpi.comwolfram.com

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas. These are susceptible to nucleophilic attack. nih.govwolfram.com

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups. Conversely, positive potential (blue) would be localized on the hydrogen atoms of the amide and hydroxyl groups, identifying them as the primary sites for hydrogen bonding. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for analyzing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve.

For this compound, MD simulations can be used to:

Explore its conformational landscape in different environments (e.g., in a vacuum or solvated in water) and observe transitions between different stable conformers. researchgate.net

Analyze the stability and dynamics of intra- and intermolecular hydrogen bonds, revealing how these bonds form, break, and persist over time. mdpi.com

Simulate the molecule's interaction with solvent molecules, providing insight into its solvation shell and solubility.

Classical MD simulations use force fields (like AMBER or CHARMM) to define the potential energy of the system. researchgate.net For higher accuracy, ab initio MD methods like Car-Parrinello Molecular Dynamics (CPMD) can be used, which combine DFT with molecular dynamics to treat the electronic structure "on the fly" during the simulation. mdpi.com This approach provides a more accurate description of processes involving changes in electronic structure, such as proton transfer events. mdpi.com

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Modeling

QSPR and QSRR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or reactivity. For this compound and its derivatives, these models can be developed to predict various parameters without the need for extensive experimental measurements.

While specific QSPR/QSRR models for the reactivity and selectivity of this compound are not extensively reported in the literature, the general methodology has been widely applied to other classes of benzamides. These models are typically built using a set of molecular descriptors calculated from the compound's structure.

For predicting the chemical reactivity of this compound, relevant descriptors could include electronic parameters such as Hammett constants, calculated atomic charges, and frontier molecular orbital energies (HOMO and LUMO). For example, a QSRR model could be developed to predict the rate of a specific reaction, such as hydrolysis of the amide bond, for a series of substituted benzamides. The model would take the form of a mathematical equation relating the reaction rate constant to a combination of these descriptors.

Predicting selectivity, for instance, in electrophilic aromatic substitution reactions, would involve descriptors that capture the electronic and steric effects of the substituents. The model would aim to predict the ratio of ortho, meta, and para products based on the calculated properties of the substituted benzamide.

A hypothetical QSRR model for predicting the rate of a reaction involving this compound could be represented by the following linear equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃q(O)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of the substituent.

Eₛ is the Taft steric parameter.

q(O) is the calculated partial charge on the carbonyl oxygen.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of a training set of compounds.

Coordination Chemistry and Supramolecular Interactions

2-(Hydroxymethyl)benzamide as a Ligand in Metal Coordination

This compound possesses functional groups that make it a compelling ligand in coordination chemistry. The presence of both a hydroxymethyl group and a benzamide (B126) moiety provides multiple potential binding sites for metal ions. Transition metal carboxamide complexes are a well-established class of coordination compounds, and the study of amide ligands is crucial in bioinorganic chemistry and catalysis. wikipedia.org Amides typically function as neutral, two-electron donor ligands. wikipedia.org The specific arrangement of the hydroxymethyl and amide groups on the benzene (B151609) ring in this compound allows for chelation, enhancing the stability of the resulting metal complexes.

This compound is expected to act as a bidentate ligand, coordinating to a central metal ion through two donor atoms. The most likely donor atoms are the oxygen of the hydroxymethyl group and the oxygen of the amide's carbonyl group. Amides generally bind to metal ions through the oxygen atom, which is considered the more basic site. wikipedia.org This O,O-bidentate coordination would result in the formation of a stable six-membered chelate ring with the metal center.

While coordination through the carbonyl oxygen is more common for amides, some studies on related benzamide complexes have suggested the possibility of coordination through the amide nitrogen atom. researchgate.net In the case of this compound, chelation involving the hydroxymethyl oxygen and the amide nitrogen is less likely due to steric and electronic factors, but cannot be entirely ruled out without specific structural data. The coordination behavior is analogous to that of Schiff base compounds derived from similar precursors, which are known to coordinate with transition metals via oxygen and nitrogen atoms, forming stable complexes. nih.gov Ultimately, the preferred donor atoms and coordination mode can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands.

The synthesis of metal complexes involving this compound as a ligand would typically be achieved by reacting the compound with a suitable metal salt in an appropriate solvent. General procedures for synthesizing coordination compounds often involve the condensation reaction between the ligand and a metal salt, such as a nitrate (B79036) or chloride, at room temperature or under reflux. nih.govnih.gov The resulting metal complexes can then be isolated as precipitates and purified through washing and recrystallization.

The structural characterization of these newly synthesized complexes is carried out using a variety of analytical and spectroscopic techniques.

Elemental Analysis and Mass Spectrometry : These methods are used to determine the empirical formula and confirm the stoichiometry of the metal-ligand complex. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the coordination sites of the ligand. A comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the functional groups involved in bonding. researchgate.netresearchgate.net For example, a shift in the C=O stretching frequency of the amide group would indicate its participation in coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can confirm the structure of the ligand within the complex and provide insights into the coordination environment, particularly for diamagnetic metal complexes. nih.govmdpi.com

UV-Visible Spectroscopy : This technique is used to study the electronic properties of the complexes and can help in determining the coordination geometry around the metal ion (e.g., octahedral or square-planar). researchgate.netresearchgate.net

X-ray Diffraction : Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.net

Spectroscopic and Computational Studies of Coordination Compounds

Spectroscopic methods are indispensable for elucidating the structure and bonding in coordination compounds of this compound. Infrared (IR) spectroscopy is particularly informative for identifying how the ligand binds to the metal ion. Upon complexation, the characteristic vibrational bands of the ligand are expected to shift. For instance, the stretching vibration of the carbonyl group (νC=O) and the hydroxyl group (νO-H) would likely shift to lower frequencies, indicating that their respective oxygen atoms are involved in coordination with the metal. nih.govnih.gov

Table 1: Expected IR Spectral Shifts in this compound Upon Metal Coordination